molecular formula C13H10BrNO4S B12336978 Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate

Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate

Cat. No.: B12336978
M. Wt: 356.19 g/mol
InChI Key: ZWSJMKDDFXTABM-UHFFFAOYSA-N
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Description

Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a bromothiazole moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a thiazole precursor followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N-bromosuccinimide (NBS) for the bromination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromothiazole moiety and benzo[d][1,3]dioxole ring make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C13H10BrNO4S

Molecular Weight

356.19 g/mol

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylmethyl)-2-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H10BrNO4S/c1-17-12(16)11-8(15-13(14)20-11)4-7-2-3-9-10(5-7)19-6-18-9/h2-3,5H,4,6H2,1H3

InChI Key

ZWSJMKDDFXTABM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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